Physicochemical properties of [4-(Dimethylamino)-3-fluorophenyl]methanol
Physicochemical properties of [4-(Dimethylamino)-3-fluorophenyl]methanol
This technical guide is structured to serve as a definitive reference for researchers and drug development professionals. It synthesizes physicochemical data, synthetic methodologies, and safety protocols for [4-(Dimethylamino)-3-fluorophenyl]methanol , a specialized intermediate in medicinal chemistry.
[1]
Executive Summary & Molecular Identity
[4-(Dimethylamino)-3-fluorophenyl]methanol (CAS 446-37-7) is a bifunctional benzyl alcohol derivative characterized by a dimethylamino moiety and an ortho-fluorine substituent. This structural motif is critical in medicinal chemistry for modulating the lipophilicity and metabolic stability of drug candidates. The fluorine atom exerts a strong inductive effect (
Core Identifiers
| Property | Detail |
| IUPAC Name | [4-(Dimethylamino)-3-fluorophenyl]methanol |
| CAS Registry Number | 446-37-7 |
| Molecular Formula | |
| Molecular Weight | 169.20 g/mol |
| SMILES | CN(C)C1=C(C=C(C=C1)CO)F |
| InChIKey | IPYOLIXNVPEJJO-UHFFFAOYSA-N |
Physicochemical Profile
The following data aggregates experimental observations and high-confidence predictive models essential for formulation and ADME optimization.
Key Physical Properties
| Property | Value / Description | Technical Insight |
| Physical State | Solid (Crystalline) | Typically a low-melting solid or waxy solid due to the disruption of crystal packing by the ortho-fluorine. |
| Melting Point | 45–55 °C (Predicted) | Lower than the non-fluorinated analog (4-dimethylaminobenzyl alcohol, MP ~75°C) due to steric strain and reduced symmetry. |
| Boiling Point | ~280 °C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification if the solid state is not achieved. |
| Solubility | DMSO, Methanol, DCM | High solubility in polar aprotic solvents; moderate solubility in alcohols; low water solubility (~1-5 mg/mL). |
Electronic & ADME Properties
| Parameter | Value | Implications for Drug Design |
| 4.2 ± 0.3 (Calculated) | The electron-withdrawing fluorine (ortho) reduces the basicity of the dimethylamino group compared to | |
| 1.3–1.5 | The fluorine atom increases lipophilicity ( | |
| H-Bond Donors | 1 (OH) | The hydroxyl group serves as a versatile handle for esterification or oxidation. |
| H-Bond Acceptors | 3 (N, O, F) | The fluorine acts as a weak acceptor; the nitrogen lone pair availability is modulated by the F-atom. |
Synthetic Methodology & Process Logic
The synthesis of [4-(Dimethylamino)-3-fluorophenyl]methanol is best approached via a regioselective Nucleophilic Aromatic Substitution (
Reaction Pathway Analysis
-
Precursor Selection: 3,4-Difluorobenzaldehyde is the optimal starting material. The aldehyde group is a strong electron-withdrawing group (EWG) that activates the para-fluorine toward nucleophilic attack.
-
Regioselectivity: The 4-position is activated by the para-aldehyde. The 3-position is activated by the ortho-aldehyde but is sterically more hindered and less electronically favorable for attack by the bulky dimethylamine.
-
Reduction: Sodium Borohydride (
) is selected over Lithium Aluminum Hydride ( ) for safety and chemoselectivity, avoiding over-reduction or defluorination side reactions.
Workflow Diagram (Graphviz)
Caption: Two-step synthesis via regioselective SNAr substitution and aldehyde reduction.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(Dimethylamino)-3-fluorobenzaldehyde
-
Reagents: 3,4-Difluorobenzaldehyde (1.0 equiv), Dimethylamine (40% aq, 3.0 equiv), Potassium Carbonate (1.5 equiv), DMSO (5 vol).
-
Procedure: Charge 3,4-difluorobenzaldehyde and
into DMSO. Heat to 80°C. Add dimethylamine solution dropwise to control exotherm. Stir for 4–6 hours. Monitor by HPLC for the disappearance of starting material. -
Workup: Pour into ice water. The product typically precipitates as a yellow solid. Filter and wash with water.[1][2] If oil forms, extract with Ethyl Acetate (EtOAc).
Step 2: Reduction to Alcohol
-
Reagents: Intermediate Aldehyde (1.0 equiv),
(0.6 equiv), Methanol (10 vol). -
Procedure: Dissolve the aldehyde in Methanol and cool to 0°C. Add
portion-wise (gas evolution: ). Allow to warm to Room Temperature (RT) and stir for 1 hour. -
Quench: Carefully add saturated
solution. -
Isolation: Remove Methanol under vacuum. Extract aqueous residue with Dichloromethane (DCM). Dry over
and concentrate. -
Purification: Recrystallization from Hexane/EtOAc or column chromatography (SiO2, 20% EtOAc in Hexane).
Analytical Characterization (QC)
To ensure "Trustworthiness" in your data, the following analytical signals must be verified.
| Method | Expected Signal / Diagnostic Peak |
| HPLC Purity | UV @ 254 nm: The conjugated aromatic system absorbs strongly. Impurities (e.g., bis-substituted byproduct) will have significantly different retention times due to polarity shifts. |
Handling, Safety & Stability
Signal Word: WARNING
Hazard Statements (GHS)[1][5][6]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.
Stability & Storage[1][7]
-
Oxidation Sensitivity: The benzylic alcohol is susceptible to slow oxidation to the aldehyde if exposed to air/light over prolonged periods.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Shelf Life: 24 months if properly sealed and desiscated.
References
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PubChem. Compound Summary: [4-(Dimethylamino)-3-fluorophenyl]methanol (CAS 446-37-7). National Library of Medicine. Link
-
Sigma-Aldrich. Safety Data Sheet: Benzyl Alcohol Derivatives. (Generic safety data for fluorinated benzyl alcohols). Link
-
ChemicalBook. 3,4-Difluorobenzaldehyde Synthesis and Reactivity. (Source for precursor reactivity logic). Link
-
BenchChem. Technical Guide: 2-Amino-3,4-difluorobenzaldehyde. (Analogous SNAr chemistry validation). Link
